

SR-4835: Application Notes and Protocols for In Vitro Assays

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Compound of Interest

Compound Name: SR-4835

Cat. No.: B610978

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility, preparation, and use of **SR-4835**, a potent and highly selective dual inhibitor of Cyclin-Dependent Kinase 12 (CDK12) and CDK13, for in vitro experiments.[1][2] **SR-4835** has demonstrated significant anti-cancer activity, particularly in triple-negative breast cancer (TNBC), by suppressing the expression of DNA damage response (DDR) proteins and promoting synergy with DNA-damaging agents and PARP inhibitors.[1]

Mechanism of Action

SR-4835 functions through a dual mechanism. Firstly, it acts as an ATP-competitive inhibitor of CDK12 and CDK13.[3][4] Secondly, it uniquely functions as a "molecular glue," promoting the degradation of cyclin K, the regulatory partner of CDK12.[5][6] This action is mediated by recruiting the CDK12-cyclin K complex to the CUL4-RBX1-DDB1 ubiquitin ligase complex, which targets cyclin K for proteasomal degradation.[5][6] This degradation of cyclin K contributes to the compound's cytotoxic effects.[5]

Solubility of SR-4835

Proper dissolution of **SR-4835** is critical for accurate and reproducible experimental results. The solubility of **SR-4835** in common laboratory solvents is summarized below. It is recommended to use fresh, anhydrous DMSO for preparing stock solutions, as moisture can reduce solubility.[1]

Solvent	Concentration (mg/mL)	Molar Concentration (mM)	Notes
DMSO	60	120.15	Use fresh, anhydrous DMSO.[1]
DMSO	16	32.04	Warming to 50°C and ultrasonication may be required.[1]
DMSO	4.99	10	Sonication is recommended for dissolution.[7]
Methanol	Soluble	Not specified	SR-4835 is reported to be soluble in methanol.[8]

Note: The molecular weight of **SR-4835** is 499.36 g/mol .[1][2]

Preparation of SR-4835 for In Vitro Assays

Preparation of Stock Solutions

Materials:

- **SR-4835** powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile, nuclease-free microcentrifuge tubes

Protocol:

- Allow the **SR-4835** vial to equilibrate to room temperature before opening.
- To prepare a 10 mM stock solution, add 200.26 µL of anhydrous DMSO to 1 mg of **SR-4835** powder.

- Vortex thoroughly to ensure complete dissolution. If necessary, sonicate the solution or warm it briefly at a temperature not exceeding 45°C to aid dissolution.[\[7\]](#)
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store the stock solution at -20°C for up to 3 years or at -80°C for up to 1 year.[\[7\]](#)

Preparation of Working Solutions

Protocol:

- Thaw a vial of the **SR-4835** stock solution at room temperature.
- For cell-based assays, it is recommended to prepare an intermediate dilution of the stock solution in DMSO before further diluting into the aqueous culture medium. This helps to prevent precipitation of the compound.
- To minimize the final concentration of DMSO in the cell culture, it is advisable to keep it below 0.5%.
- Pre-warming the culture medium to 37°C before adding the **SR-4835** working solution can help prevent precipitation.[\[7\]](#) If precipitation occurs, gentle warming and sonication can be used to redissolve the compound.[\[7\]](#)

Experimental Protocols

In Vitro Kinase Assay

This protocol is designed to assess the inhibitory activity of **SR-4835** against CDK12/CycK and CDK13/CycK.

Materials:

- Recombinant CDK12/CycK or CDK13/CycK enzyme
- Kinase buffer
- [γ -³²P]ATP or ADP-Glo™ Kinase Assay (Promega)

- Substrate (e.g., pS7-CTD peptide)
- **SR-4835** serial dilutions
- 96-well plates
- Scintillation counter or luminometer

Protocol:

- Prepare a reaction mixture containing the kinase buffer, recombinant enzyme (e.g., 0.2 μ M), and the desired substrate concentration.
- Add serial dilutions of **SR-4835** (e.g., from 0.1 nM to 1 mM) or DMSO as a vehicle control to the wells of a 96-well plate.[\[9\]](#)
- Initiate the kinase reaction by adding [γ - 32 P]ATP (e.g., 0.2 mM) or cold ATP for non-radioactive assays.[\[9\]](#)
- Incubate the plate at 30°C for a specified time (e.g., 60 minutes).[\[9\]](#)
- Stop the reaction according to the specific assay manufacturer's instructions.
- Quantify the kinase activity by measuring the incorporation of 32 P into the substrate using a scintillation counter or by measuring the luminescence signal in the ADP-Glo™ assay.
- Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the **SR-4835** concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay

This protocol measures the effect of **SR-4835** on the proliferation of cancer cell lines.

Materials:

- Cancer cell lines (e.g., MDA-MB-231, MDA-MB-468, Hs 578T for TNBC)[\[8\]](#)
- Complete cell culture medium

- **SR-4835** serial dilutions
- 96-well cell culture plates
- Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)
- Plate reader

Protocol:

- Seed the cells in a 96-well plate at a predetermined density and allow them to attach overnight.
- Treat the cells with serial dilutions of **SR-4835**. Include a vehicle control (DMSO).
- Incubate the cells for a specified period (e.g., 72 hours).^[1]
- Add the cell viability reagent to each well according to the manufacturer's protocol.
- Incubate for the recommended time to allow for signal development.
- Measure the absorbance or fluorescence using a plate reader.
- Calculate the EC50 values by normalizing the data to the vehicle control and fitting to a dose-response curve.

Clonogenic Assay

This assay assesses the long-term effect of **SR-4835** on the ability of single cells to form colonies.

Materials:

- Cancer cell lines
- Complete cell culture medium
- **SR-4835**

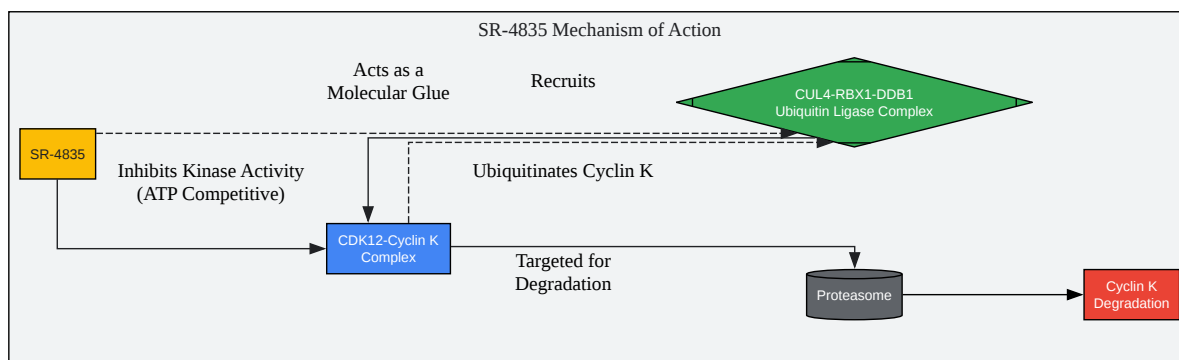
- 6-well plates
- Crystal violet staining solution

Protocol:

- Plate a low number of cells (e.g., 500 cells per well) in 6-well dishes.[\[1\]](#)
- Allow the cells to attach overnight.[\[1\]](#)
- Add **SR-4835** to the medium at various concentrations and incubate for 72 hours.[\[1\]](#)
- Remove the drug-containing medium and allow the cells to grow for an additional 7 to 10 days, changing the medium every 2 to 3 days.[\[1\]](#)
- Fix the colonies with a suitable fixative (e.g., methanol).
- Stain the colonies with crystal violet solution.
- Wash the plates with water and allow them to air dry.
- Count the number of colonies (typically defined as containing >50 cells).

Visualizations

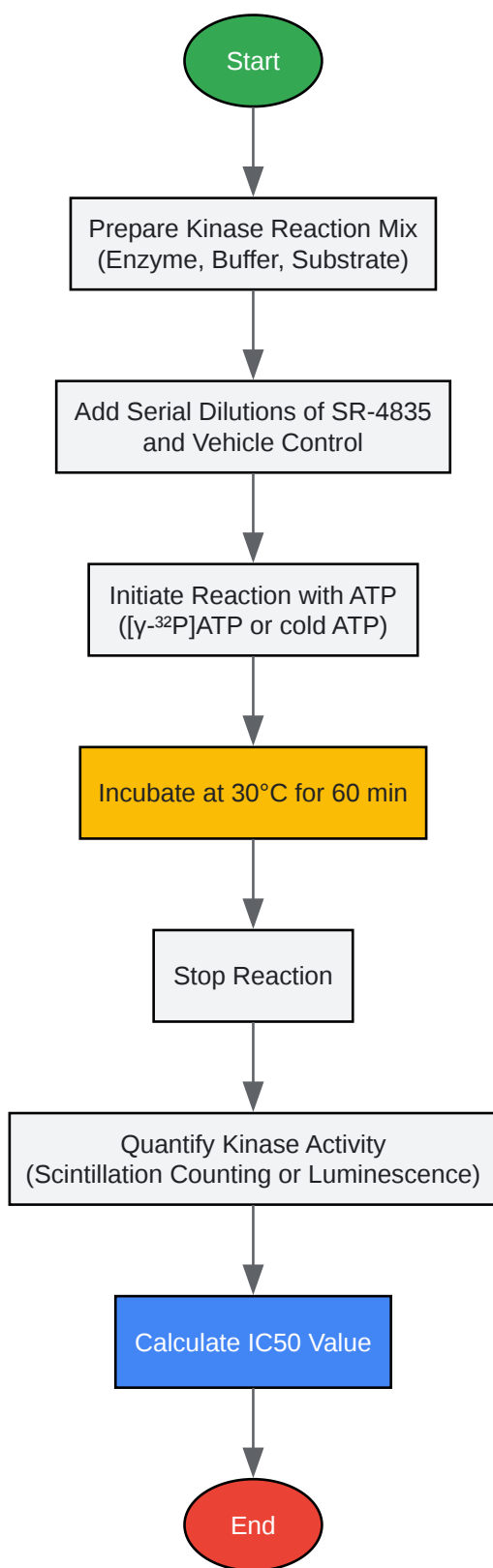
SR-4835 Signaling Pathway



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Caption: **SR-4835** inhibits CDK12 and acts as a molecular glue.

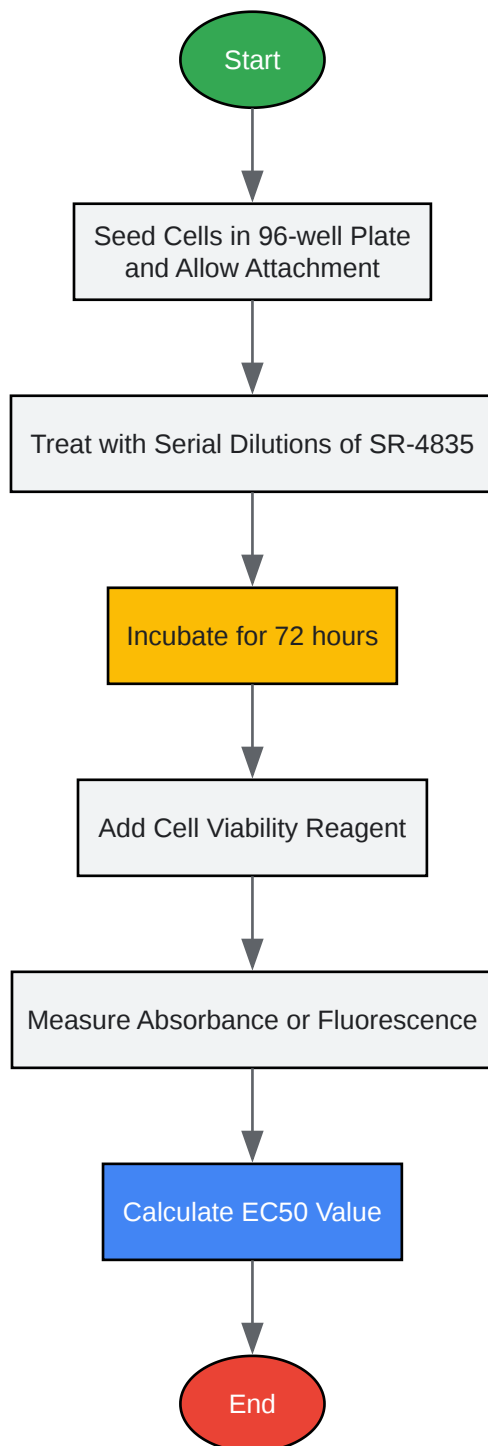
Experimental Workflow for In Vitro Kinase Assay



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Caption: Workflow for determining the IC₅₀ of **SR-4835**.

Experimental Workflow for Cell Proliferation Assay



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Caption: Workflow for assessing **SR-4835**'s effect on cell proliferation.

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